![molecular formula C16H20N4O2S B6446408 N-[1-(quinoxalin-2-yl)piperidin-3-yl]cyclopropanesulfonamide CAS No. 2549004-78-4](/img/structure/B6446408.png)
N-[1-(quinoxalin-2-yl)piperidin-3-yl]cyclopropanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Quinoxaline derivatives are nitrogen-containing heterocyclic compounds that have many pharmaceutical and industrial purposes . They are structurally similar to other Naphthyridines like Quinazoline, Cinnoline, Phthalazine .
Synthesis Analysis
A series of (E)-N-((2-(piperidin-1-yl)quinolin-3-yl)methylene)aniline derivatives have been synthesized from 2-(piperidin-1-yl)quinoline-3-carbaldehyde with substituted anilines .Molecular Structure Analysis
These compounds were characterized on the basis of spectral data such as IR, H–NMR, mass spectrometry and X-ray single crystal diffraction analysis .Chemical Reactions Analysis
The synthesis of these compounds involves a multi-step pathway starting from commercially available 2-nitroaniline .Wissenschaftliche Forschungsanwendungen
Anti-Cancer & Anti-Proliferative Activity
Quinoxaline derivatives have shown promise as potential anti-cancer agents. Researchers have explored their effects on cell proliferation, apoptosis, and tumor growth inhibition. Mechanisms of action include interference with DNA replication and inhibition of key enzymes involved in cancer progression .
Anti-Microbial Activity
The quinoxaline moiety exhibits antibacterial, antifungal, and antiviral properties. Researchers have synthesized derivatives with enhanced activity against various microorganisms. These compounds could serve as leads for novel antimicrobial drugs .
Anti-Convulsant Activity
Some quinoxaline derivatives demonstrate anti-convulsant effects by modulating neuronal excitability. These compounds may hold potential for managing epilepsy and related disorders .
Anti-Tuberculosis Activity
Quinoxalines have been investigated for their ability to inhibit Mycobacterium tuberculosis growth. These derivatives could contribute to the development of new anti-TB drugs .
Anti-Malarial Activity
Certain quinoxaline derivatives exhibit anti-malarial properties. Researchers have explored their effects on Plasmodium parasites, aiming to combat malaria .
Anti-Leishmanial Activity
Leishmaniasis, caused by protozoan parasites, remains a global health concern. Quinoxaline derivatives have demonstrated activity against Leishmania species, suggesting their potential as anti-leishmanial agents .
Anti-HIV Activity
Researchers have investigated quinoxaline derivatives as potential inhibitors of HIV replication. These compounds target viral enzymes and may contribute to anti-HIV drug development .
Anti-Inflammatory Activity
Quinoxalines possess anti-inflammatory properties, making them interesting candidates for managing inflammatory conditions. Their effects on cytokines, prostaglandins, and immune responses have been studied .
Wirkmechanismus
Target of Action
Quinoxaline derivatives have been reported to interact with various targets, receptors, or microorganisms .
Mode of Action
Quinoxaline derivatives have been known to exhibit a wide range of biological activities, including anti-cancer, anti-microbial, anti-convulsant, anti-tuberculosis, anti-malarial, anti-leishmanial, anti-hiv, anti-inflammatory, anti-oxidant, anti-alzheimer’s, anti-diabetic, anti-covid, anti-dengue, anti-parkinsons, 5ht3 receptor antagonist, and anti-amoebiasis activities
Biochemical Pathways
Quinoxaline derivatives have been known to interact with various biochemical pathways, leading to their wide spectrum of biological activities .
Result of Action
Quinoxaline derivatives have been known to exhibit a wide range of biological activities, indicating their potential to induce various molecular and cellular effects .
Eigenschaften
IUPAC Name |
N-(1-quinoxalin-2-ylpiperidin-3-yl)cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c21-23(22,13-7-8-13)19-12-4-3-9-20(11-12)16-10-17-14-5-1-2-6-15(14)18-16/h1-2,5-6,10,12-13,19H,3-4,7-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHPUROVMQMXMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=NC3=CC=CC=C3N=C2)NS(=O)(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(quinoxalin-2-yl)piperidin-3-yl]cyclopropanesulfonamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.